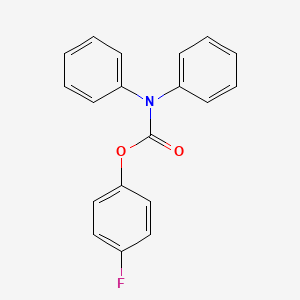

4-fluorophenyl diphenylcarbamate

Übersicht

Beschreibung

4-Fluorophenyl diphenylcarbamate is a chemical compound that has been studied for its various physical and chemical properties, which make it of interest in materials science and organic chemistry. Research on this compound often focuses on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of derivatives related to this compound often involves complex organic reactions. For example, a study on the synthesis of 4-[18F]fluorophenyl ureas via carbamate-4-nitrophenyl esters and 4-[18F]fluoroaniline demonstrates a method where carbamate intermediates play a critical role. The synthesis approaches achieve high yields and purity, emphasizing the compound's relevance in fluorinated organic synthesis (Olma, Ermert, & Coenen, 2006).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been elucidated through various spectroscopic and crystallographic techniques. A study on the crystal structure and spectroscopic properties of a fluorinated tetraphenylbenzidine derivative showcases the detailed molecular structure, offering insights into the compound's structural configuration and electronic properties (Meng, 2011).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives demonstrate significant versatility. Research on antiferromagnetic interactions in derivatives showcases how structural modifications can influence the material's magnetic properties, indicating the compound's potential in developing new materials with tailored magnetic behaviors (Constantinides, Koutentis, & Rawson, 2012).

Physical Properties Analysis

Studies have investigated the physical properties of this compound derivatives, such as luminescence and photochromism. The photochromic behavior and luminescent properties of certain derivatives indicate their potential applications in optical materials and devices (Chai et al., 2005).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity and stability, have been extensively studied. Research on the synthesis and reactivity of fluoro complexes reveals insights into the compound's chemical behavior, demonstrating its utility in developing novel chemical reactions and materials (Barthazy et al., 2000).

Wirkmechanismus

Target of Action

Similar compounds such as(4E)-N-(4-fluorophenyl)-4-[(phenylcarbonyl)imino]-4H-pyrazole-3-carboxamide have been shown to target Cyclin-dependent kinase 2 .

Biochemical Pathways

For instance, microbial degradation of fluorinated drugs can impact environmental biochemical pathways .

Pharmacokinetics

Similar fluorinated compounds have shown varied pharmacokinetic properties .

Result of Action

Similar fluorinated compounds have shown various cellular effects, such as inhibition of specific enzymes .

Biochemische Analyse

Biochemical Properties

4-Fluorophenyl diphenylcarbamate plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. The compound acts as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine and enhancing cholinergic transmission

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound enhances cholinergic signaling by inhibiting acetylcholinesterase, leading to increased acetylcholine levels . This can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the elevated acetylcholine levels can activate muscarinic and nicotinic receptors, triggering downstream signaling cascades that affect gene expression and metabolic processes. In non-neuronal cells, this compound may also impact cellular functions, although the specific effects are less well understood.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine . This binding interaction is facilitated by the fluorine atom, which enhances the compound’s affinity for the enzyme. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, although these interactions are less well characterized.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in neuronal cells, where prolonged inhibition of acetylcholinesterase can lead to persistent changes in cholinergic signaling and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as symptoms such as muscle weakness, respiratory distress, and convulsions. These toxic effects are primarily due to excessive inhibition of acetylcholinesterase, resulting in dangerously high levels of acetylcholine.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes processes such as hydroxylation and conjugation . The enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the hydroxylation reactions. The metabolites of this compound are then conjugated with glucuronic acid or sulfate and excreted via the kidneys.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion, facilitated by its lipophilic nature . Once inside the cell, the compound may bind to transport proteins or accumulate in specific cellular compartments. In tissues, this compound is distributed according to its affinity for different tissue types, with higher concentrations typically found in the brain and liver.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm, where it can interact with enzymes such as acetylcholinesterase . Additionally, it may be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, depending on its interactions with specific proteins and its role in cellular metabolism.

Eigenschaften

IUPAC Name |

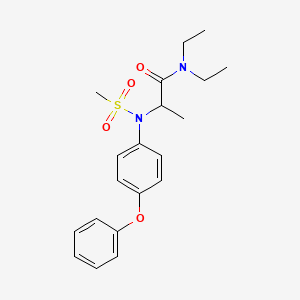

(4-fluorophenyl) N,N-diphenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO2/c20-15-11-13-18(14-12-15)23-19(22)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDPDSLPSKDHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B4022704.png)

![(2,5-difluorophenyl){1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B4022712.png)

![3-(3,5-dimethyl-4-isoxazolyl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B4022751.png)

![5-bromo-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4022759.png)

![3-[({4-[(2-pyridinylamino)carbonyl]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4022779.png)

![5-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B4022787.png)

![ethyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B4022792.png)

![1-[3-(2-thienylthio)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4022803.png)

![N-[2-(cyclohexylthio)ethyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B4022810.png)